(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of amino acids or amino alcohols with carbonyl compounds. One common method is the reaction of 1,2-amino alcohols with aldehydes or ketones under acidic or basic conditions to form the oxazolidine ring . Another approach involves the use of N-sulfinimines derived from glyceraldehyde acetonide, which undergo stereoselective addition reactions to form the desired oxazolidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently.
Chemical Reactions Analysis
Types of Reactions
(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include oxazolidinones, reduced oxazolidines, and substituted derivatives with various functional groups.
Scientific Research Applications
(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved often include the formation of hydrogen bonds and coordination with metal ions, which stabilize the compound-target interactions .
Comparison with Similar Compounds
Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure but differ in their oxidation state and functional groups.
Isoxazoles: Similar five-membered heterocycles containing nitrogen and oxygen but with different ring connectivity.
Thiazoles: Heterocycles with sulfur instead of oxygen in the ring structure.
Uniqueness
(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both nitrogen and oxygen in the ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(5S)-2-oxo-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c6-3(7)2-1-5-4(8)9-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQZGBLSWNNLFL-REOHCLBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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